molecular formula C11H14BrFN2 B1612372 (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 308103-49-3

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No.: B1612372
CAS No.: 308103-49-3
M. Wt: 273.14 g/mol
InChI Key: HDMUZFRUGPXOBN-ROLPUNSJSA-N
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Description

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves the reaction of a suitable bicyclic precursor with a fluorophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique pharmacological properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target sites, while the bicyclic structure provides stability and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
  • (1S,4S)-(-)-2-(4-Bromophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
  • (1S,4S)-(-)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Uniqueness

What sets (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide apart from similar compounds is the presence of the fluorophenyl group, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications.

This detailed article provides a comprehensive overview of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUZFRUGPXOBN-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583790
Record name (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-49-3
Record name (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

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